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Compound of Interest

Compound Name: UBP310

Cat. No.: B1682676

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of UBP310, a selective antagonist for GluK1 and
GluK3-containing kainate receptors. It is designed to serve as a technical resource, offering
detailed pharmacological data, experimental protocols, and conceptual diagrams to facilitate
the use of UBP310 in the study of neuronal circuits and for the development of novel
therapeutics.

Introduction to UBP310

UBP310, chemically known as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-
methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective competitive antagonist of the
kainate receptor family, a subtype of ionotropic glutamate receptors (iGIuRs). Kainate receptors
are critical modulators of synaptic transmission and neuronal excitability throughout the central
nervous system.[1] Their dysfunction has been implicated in a range of neurological and
psychiatric disorders, including epilepsy, chronic pain, and Parkinson's disease.[1][2][3]

UBP310's high selectivity for GluK1 (formerly GIuR5) and GIluK3 (formerly GIuR7) subunits
makes it an invaluable pharmacological tool for dissecting the specific roles of these subunits in
neuronal signaling.[4] Unlike broader spectrum antagonists, UBP310 allows for the targeted
inhibition of specific kainate receptor populations, enabling a more precise understanding of
their contribution to synaptic plasticity, network oscillations, and excitotoxicity.
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Mechanism of Action and Selectivity

UBP310 exerts its antagonist effect by binding to the ligand-binding domain (LBD) of GluK1
and GluK3 subunits, preventing the conformational changes necessary for ion channel opening
upon glutamate binding. A key feature of UBP310 is its remarkable selectivity. It displays a
12,700-fold higher preference for GluK1 over GluK2 (formerly GIuR6). Furthermore, it shows no
significant activity at AMPA or NMDA receptors at concentrations up to 10 uM, ensuring that its
effects are specific to the kainate receptor system.
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Diagram 1: Pharmacological Selectivity of UBP310
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Diagram 1: Pharmacological Selectivity of UBP310

While UBP310 is a potent antagonist at homomeric GluK1 and GIuK3 receptors, its effects on
heteromeric receptors are more complex. For instance, at heteromeric GluK1/GIluK2 receptors,
UBP310 can reduce desensitization, highlighting its utility in studying the gating mechanisms of
different receptor combinations.

Quantitative Pharmacological Data
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The affinity and potency of UBP310 have been characterized across various preparations
using different experimental techniques. The data below is compiled from functional assays
and radioligand binding studies.

Table 1: Antagonist Potency of UBP310 at Kainate Receptors

Receptor/Prep

. Assay Type Parameter Value Reference
aration

Recombinant Functional

ICso 130 nM
human GluK1 Assay
Recombinant Electrophysiolog

ICso 23 nM
human GIuK3 y

| Rat Dorsal Root | Depression of Kainate Response | Apparent KD | 18 £+ 4 nM | |

Table 2: Binding Affinity of [FHJUBP310 to Recombinant Kainate Receptors

Receptor
. Assay Type Parameter Value Reference
Subunit
Recombinant Saturation
L KD 21+7 nM
human GluK1 Binding Assay
Recombinant Saturation
o KD 0.65 % 0.19 pM
human GIluK3 Binding Assay

| Recombinant human GIluK2 | Binding Assay | Specific Binding | Negligible | |

Table 3: Inhibition Constants (Ki) of Various Ligands at GluK1 Receptors (determined by
competition with [FBHJUBP310)
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Competing Ligand Parameter Value (nM) Reference
UBP310 Ki 46.7 £ 14.8

ACET Ki 48.5+8.2

UBP304 Ki 230+ 70

Kainate Ki 530 + 100

UBP302 Ki 2020 = 580

| NBQX | Ki | 29800 + 14560 | |

Application in Studying Neuronal Circuits

UBP310 is instrumental in elucidating the role of GluK1- and GluK3-containing kainate
receptors, which are known to act as modulators of synaptic networks. These receptors can be

located both pre- and postsynaptically, where they can facilitate or depress neurotransmitter

release or mediate a slow excitatory postsynaptic current (EPSC), respectively.

By selectively blocking these receptors, UBP310 allows researchers to isolate their contribution

to synaptic integration and plasticity. For example, studies have used UBP310 to demonstrate

the role of postsynaptic kainate receptors in the hippocampus, showing that their blockade

significantly reduces sustained depolarization during repetitive synaptic activity.
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Diagram 2: UBP310 Action at a Postsynaptic Terminal
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Diagram 3: Workflow for Electrophysiological Testing of UBP310
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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